molecular formula C19H17NO3 B1255706 7-Methoxymurrayacine

7-Methoxymurrayacine

Cat. No.: B1255706
M. Wt: 307.3 g/mol
InChI Key: ULTYRPCVVWZHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxymurrayacine is a pyrano[3,2-a]carbazole alkaloid first isolated from Murraya siamensis roots in 1990 . It belongs to a class of bioactive natural products characterized by a fused pyranocarbazole skeleton. Structurally, it features a methoxy group at position 7 (C-7) of the carbazole framework, distinguishing it from other murraya-derived alkaloids . Its total synthesis was first achieved in 2011 via an iron-mediated oxidative cyclization method, which significantly improved synthetic efficiency compared to earlier routes .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

9-methoxy-3,3-dimethyl-11H-pyrano[3,2-a]carbazole-5-carbaldehyde

InChI

InChI=1S/C19H17NO3/c1-19(2)7-6-14-17-15(8-11(10-21)18(14)23-19)13-5-4-12(22-3)9-16(13)20-17/h4-10,20H,1-3H3

InChI Key

ULTYRPCVVWZHPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC3=C2NC4=C3C=CC(=C4)OC)C=O)C

Synonyms

7-methoxymurrayacine

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among 7-Methoxymurrayacine and related carbazole alkaloids:

Compound Core Structure Substituents Natural Sources Molecular Formula Exact Mass (Da)
7-Methoxymurrayacine Pyrano[3,2-a]carbazole C-7 methoxy Murraya siamensis C₁₈H₁₇NO₃ 307.0912
Murrayacine Pyrano[3,2-a]carbazole C-7 hydroxy Murraya koenigii, Clausena heptaphylla C₁₇H₁₅NO₃ 293.0804
O-Methylmurrayamine A Pyrano[3,2-a]carbazole C-5 methoxy, C-7 hydroxy Murraya koenigii leaves C₁₈H₁₇NO₄ 323.1158
Girinimbine Pyrano[3,2-a]carbazole No oxygenated substituents at C-7 Murraya koenigii bark/leaves C₁₆H₁₃NO 235.0997

Key Observations :

  • O-Methylmurrayamine A differs in substitution at C-5 (methoxy) and C-7 (hydroxy), suggesting divergent biosynthetic pathways .

Advantages of the Iron-Mediated Method :

  • Superior to earlier molybdenum-based routes, which required 16 steps for racemic trans-dihydroxygirinimbine at 26% yield .
  • Enables regioselective functionalization, critical for accessing methoxy-substituted derivatives like 7-Methoxymurrayacine .

Natural Distribution

  • 7-Methoxymurrayacine : Restricted to Murraya siamensis .
  • Murrayacine/Girinimbine : Widespread in Murraya koenigii and Clausena species .
  • O-Methylmurrayamine A : Exclusive to Murraya koenigii leaves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxymurrayacine
Reactant of Route 2
7-Methoxymurrayacine

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